molecular formula C11H13NO3 B091827 Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate CAS No. 17891-06-4

Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate

Cat. No. B091827
CAS RN: 17891-06-4
M. Wt: 207.23 g/mol
InChI Key: QRGWYGYVCJSIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate (MOTQC) is a heterocyclic compound that has been widely used in scientific research. This compound has a unique structure that makes it useful in various applications, including drug discovery and development.

Mechanism Of Action

The mechanism of action of Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is not well understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). The compound has also been shown to interfere with the function of certain proteins in cells, which may contribute to its anticancer properties.

Biochemical And Physiological Effects

Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, the compound has been shown to have anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate in lab experiments is its unique structure, which makes it useful in various applications. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate. One potential direction is the development of new anticancer drugs based on the compound's structure and mechanism of action. Additionally, further research is needed to better understand the compound's biochemical and physiological effects, as well as its mechanism of action. Finally, the compound's potential as a probe for studying the function of certain proteins in cells should be further explored.

Synthesis Methods

The synthesis of Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with methyl chloroformate. This reaction results in the formation of Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate has been used in various scientific research applications, including drug discovery and development, as well as in the study of biological systems. The compound has been shown to have anticancer properties, making it a potential candidate for the development of new cancer drugs. Additionally, Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate has been used as a probe for studying the function of certain proteins in cells.

properties

CAS RN

17891-06-4

Product Name

Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate

InChI

InChI=1S/C11H13NO3/c1-15-11(14)8-5-6-10(13)12-7-3-2-4-9(8)12/h5-6H,2-4,7H2,1H3

InChI Key

QRGWYGYVCJSIKS-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2CCCCN2C(=O)C=C1

Canonical SMILES

COC(=O)C1=C2CCCCN2C(=O)C=C1

Origin of Product

United States

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